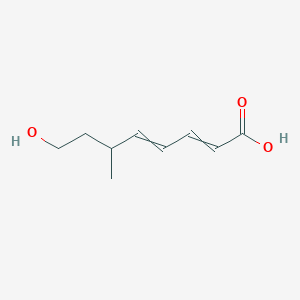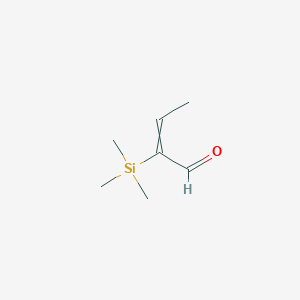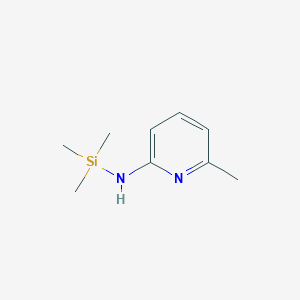![molecular formula C25H38Cl2O5 B14295291 Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate CAS No. 121490-87-7](/img/structure/B14295291.png)
Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate is an organic compound with a complex structure It is a derivative of benzoic acid, featuring ethyl, dichloro, and pentadecyloxycarbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate typically involves multiple steps. One common method includes the esterification of 3,5-dichloro-4-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The resulting ethyl ester is then reacted with pentadecyloxycarbonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoic acid.
Reduction: Formation of 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with cellular membranes and proteins, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3,5-dichloro-4-hydroxybenzoate: A simpler derivative lacking the pentadecyloxycarbonyl group.
Ethyl 3,5-dichloro-4-methoxybenzoate: Contains a methoxy group instead of the pentadecyloxycarbonyl group.
Ethyl 3,5-dichloro-4-{[(hexadecyloxy)carbonyl]oxy}benzoate: Similar structure but with a hexadecyloxycarbonyl group.
Uniqueness
Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate is unique due to the presence of the long-chain pentadecyloxycarbonyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobic interactions and stability.
Eigenschaften
CAS-Nummer |
121490-87-7 |
|---|---|
Molekularformel |
C25H38Cl2O5 |
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
ethyl 3,5-dichloro-4-pentadecoxycarbonyloxybenzoate |
InChI |
InChI=1S/C25H38Cl2O5/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-31-25(29)32-23-21(26)18-20(19-22(23)27)24(28)30-4-2/h18-19H,3-17H2,1-2H3 |
InChI-Schlüssel |
KCJVRRGEUMDXES-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCOC(=O)OC1=C(C=C(C=C1Cl)C(=O)OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[f]quinolin-7(4H)-one](/img/structure/B14295210.png)

![Methyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14295213.png)

![4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane](/img/structure/B14295230.png)

![N-[3-(4-Chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14295235.png)

![N~1~,N~3~-Bis(2-aminoethyl)-2-[(4-aminophenyl)methyl]propanediamide](/img/structure/B14295242.png)





